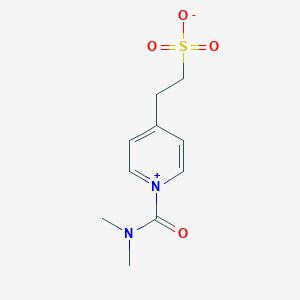

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHHXGGXZKPIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889407 | |

| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136997-71-2 | |

| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136997-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-((dimethylamino)carbonyl)-4-(2-sulfoethyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136997712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridinium Hydroxide Inner Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a heterocyclic organic compound. Synthesizing foundational chemical data with practical, field-proven insights, this document is designed to support research and development professionals in understanding and potentially utilizing this molecule. We will delve into its chemical identity, a detailed synthesis protocol, its physicochemical properties, and contextualize its potential applications based on the broader class of pyridinium betaines.

Core Molecular Identity

This compound is a pyridinium betaine, characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, resulting in a neutral overall charge. This zwitterionic nature is a key feature of its chemical behavior.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 136997-71-2 | [1][2] |

| Molecular Formula | C10H14N2O4S | [1][2] |

| Molecular Weight | 258.29 g/mol | [1][2] |

| Melting Point | 185 °C (decomposes) | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Synonyms | GXL 100, OB 1207, 2-[1-(Dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate | [3][4] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound can be achieved through the reaction of a pyridine sulfonic acid with a carbamoyl halide in the presence of a tertiary amine. The following protocol is adapted from a patented method, providing a robust and reproducible procedure.[5]

Reaction Scheme

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reactant Preparation: In a suitable reaction vessel, dissolve 0.25 mol of pyridine-4-ethanesulfonic acid and 0.25 mol of triethylamine in 350 ml of acetone.[5]

-

Expert Insight: Acetone is chosen as the solvent due to the high solubility of the reactants, while the product and byproduct are insoluble, allowing for easy separation by precipitation.[5] Triethylamine acts as a base to deprotonate the sulfonic acid, facilitating the subsequent reaction.

-

-

Reaction Initiation: Heat the mixture to reflux. Once refluxing, add 0.25 mol of N,N-dimethylcarbamoyl chloride to the solution.[5]

-

Reaction Progression: Stir the mixture at reflux for 1 hour. A precipitate will form as the reaction proceeds.[5]

-

Product Isolation: After 1 hour, cool the reaction mixture and collect the precipitate by suction filtration.

-

Purification: Wash the precipitate with a mixture of 125 ml of acetone and 125 ml of methanol at reflux. This step is crucial for removing the triethylammonium chloride byproduct.[5]

-

Trustworthiness: The choice of the washing solvent mixture is critical for selective removal of the byproduct, ensuring the purity of the final product. The patent reports a yield of 72% with less than 1% mol of triethylammonium chloride contamination.[5]

-

-

Drying: Dry the purified precipitate under vacuum to obtain the final product.

Potential Applications and Scientific Context

While specific applications for this compound are not extensively documented in peer-reviewed literature, its classification as a pyridinium betaine places it within a class of compounds with diverse and significant applications in chemistry and drug development.

Pharmaceutical Intermediate

The compound is categorized as a pharmaceutical intermediate, suggesting its potential use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The pyridinium scaffold is a common motif in many bioactive molecules.[6]

Cholinesterase Inhibition

Carbamate-containing pyridinium salts have been investigated as acetylcholinesterase (AChE) inhibitors.[6] This class of compounds is relevant in the treatment of Alzheimer's disease and as protective agents against organophosphorus compounds. The dimethylcarbamoyl group in the target molecule is a key structural feature in this context.

Fluorescent Probes and Dyes

Pyridinium derivatives are known to exhibit interesting photophysical properties. For instance, substituted 4-[4-(dimethylamino)styryl]pyridinium salts have been developed as fluorescent probes for measuring cell microviscosity.[7] The inherent charge separation and conjugated system in pyridinium betaines can lead to solvatochromic effects, where the color of the compound changes with the polarity of the solvent.

Antitumor Agents

The dimethylaminoethyl group, structurally related to the dimethylcarbamoyl moiety, has been identified as crucial for the high activity of certain pyridine derivatives as antitumor agents.[8] This suggests that this compound could be a scaffold for the design of novel anticancer drugs.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

General Handling: Avoid inhalation of vapor or mist and direct contact with the substance.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. It is also noted to be light-sensitive and should be protected from light.

-

Personal Protective Equipment: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a zwitterionic pyridinium compound with a well-defined synthesis protocol. While its specific applications are not widely published, its structural features and classification as a pharmaceutical intermediate suggest its potential utility in drug discovery and materials science. The insights provided in this guide, from its synthesis to its potential roles based on analogous compounds, offer a solid foundation for researchers and drug development professionals interested in exploring the capabilities of this molecule.

References

- 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM BETAINE CAS#: 136997-71-2. Chemical Properties.

- 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT - ChemBK.

- MSDS - Biotium. (2014).

- Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1.

- Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. US EPA.

- 1-(N,N-DIMETHYLCARBAMOYL)-4-(2-SULFOETHYL)-PYRIDINIUM HYDROXIDE, INNER SALT AldrichCPR | Sigma-Aldrich.

- Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Echemi.

- Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC - NIH.

- Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity - PubMed.

- Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate - ResearchGate.

- Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds - PubMed.

- Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed. (2014).

Sources

- 1. SYNTHESIS OF PYRIDINIUM BETAINE AZO CHROMOPHORES | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(N,N-DIMETHYLCARBAMOYL)-4-(2-SULFOETHYL)-PYRIDINIUM HYDROXIDE, INNER SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. UN/NA 1207 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-Depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium: Structure, Synthesis, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium compound. Due to a notable absence of dedicated research on this specific molecule, this document serves as both a repository of known information and a prospective analysis of its potential applications in drug development. We will delve into its chemical structure, outline a detailed synthesis protocol, and, by examining its constituent functional groups—the N-carbamoylpyridinium cation and the sulfonatoethyl chain—we will project its likely physicochemical properties and explore promising avenues for future research. This guide is intended to be a foundational resource for scientists interested in exploring the therapeutic and diagnostic possibilities of this unique chemical entity.

Introduction: Unveiling a Molecule of Latent Potential

The landscape of modern drug discovery is characterized by an unceasing search for novel molecular scaffolds that offer unique physicochemical and biological properties. Pyridinium salts, a class of heterocyclic organic compounds, have long been recognized for their diverse applications, ranging from antimicrobial agents to enzyme inhibitors.[1] Within this broad family, zwitterionic pyridinium betaines represent a particularly intriguing subclass. These molecules possess both a positive and a negative charge, rendering them overall neutral yet highly polar. This dual-charge characteristic can profoundly influence their solubility, membrane permeability, and interactions with biological targets.[2]

This guide focuses on a specific pyridinium betaine: This compound . Despite its well-defined structure, a thorough review of the scientific literature reveals a surprising scarcity of research dedicated to its synthesis, characterization, and biological evaluation. This presents both a challenge and an opportunity. The challenge lies in the absence of empirical data to definitively outline its properties and functions. The opportunity, however, is for the research community to explore a potentially valuable, yet overlooked, molecule.

This document is structured to provide a comprehensive technical profile of this compound. We will begin by detailing its known chemical and physical properties. Subsequently, a robust, step-by-step synthesis protocol, adapted from existing patent literature, will be provided to enable its practical preparation in a laboratory setting. The core of this guide will then transition to a prospective analysis. By dissecting the known roles of its key functional moieties—the N-carbamoylpyridinium core and the sulfonatoethyl side chain—we will build a scientifically grounded hypothesis for its potential applications in drug development, including its prospects as an enzyme inhibitor, a drug delivery vehicle, and a modulator of pharmacokinetic properties. Finally, we will propose a roadmap for future research, outlining the critical experiments necessary to unlock the full potential of this enigmatic molecule.

Chemical and Physical Properties

A foundational understanding of a molecule's properties is paramount for any future research endeavor. The following table summarizes the known physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 136997-71-2 | [3] |

| IUPAC Name | 2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate | [4] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [3] |

| Molecular Weight | 258.29 g/mol | [3] |

| Melting Point | 185 °C (decomposes) | [3] |

| Appearance | White solid (predicted) | General observation |

| Solubility | Expected to be soluble in water and other polar solvents. | [3] |

| Synonyms | 1-(N,N-Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridinium hydroxide, inner salt; 1-Dimethylcarbamoyl-4-(2-sulfoethyl)pyridinium betaine; 2-(1-Dimethylcarbamoyl-4-pyridinio)ethylsulfonate | General chemical databases |

Structural Elucidation: A Theoretical Perspective

While specific, published spectroscopic data for this compound is not currently available, we can predict its spectral characteristics based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[5][6]

Predicted ¹H and ¹³C NMR Spectral Features

The nuclear magnetic resonance (NMR) spectra are expected to be characteristic of a 4-substituted pyridinium ring.

-

¹H NMR: The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen, appearing in the downfield region (typically δ 8.0-9.0 ppm). The two sets of aromatic protons will likely appear as distinct doublets. The methylene protons of the sulfonatoethyl group will exhibit characteristic splitting patterns, with the protons adjacent to the pyridinium ring appearing further downfield than those adjacent to the sulfonate group. The methyl protons of the dimethylcarbamoyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon atoms of the pyridinium ring will resonate at low field (δ 140-160 ppm). The carbonyl carbon of the carbamoyl group will also be in the downfield region (δ 160-170 ppm). The carbons of the ethyl chain and the methyl groups will appear at higher field.

Predicted Infrared (IR) Spectroscopy Absorption Bands

The infrared (IR) spectrum will be dominated by the strong absorption bands of the sulfonate and carbamoyl groups.

-

Sulfonate Group (SO₃⁻): Strong and characteristic stretching vibrations are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹.[6]

-

Carbamoyl Group (C=O): A strong carbonyl stretch will be prominent in the region of 1670-1640 cm⁻¹.[7]

-

Pyridinium Ring: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1600-1475 cm⁻¹ region.[7]

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, the molecule is expected to exhibit a clear molecular ion peak. Fragmentation patterns will likely involve the loss of the dimethylcarbamoyl group, cleavage of the sulfonatoethyl side chain, and fragmentation of the pyridinium ring.[8][9]

Synthesis and Mechanism

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is adapted from the procedure described in European Patent EP 0692473 A1.[10]

Reaction Scheme

Detailed Experimental Protocol

Materials:

-

Pyridine-4-ethanesulfonic acid

-

N,N-Dimethylcarbamoyl chloride

-

Triethylamine

-

Acetone (anhydrous)

-

Methanol (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-ethanesulfonic acid and an equimolar amount of triethylamine in anhydrous acetone.

-

Addition of Reagent: Heat the solution to reflux. Slowly add an equimolar amount of N,N-dimethylcarbamoyl chloride to the refluxing mixture.

-

Reaction: Stir the reaction mixture at reflux for 1-2 hours. A precipitate of the product and triethylammonium chloride will form.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

-

Purification: Wash the precipitate with a mixture of acetone and methanol while heating at reflux to selectively dissolve the triethylammonium chloride byproduct.

-

Final Product: Collect the purified product by vacuum filtration and dry under vacuum.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point analysis and, if possible, by NMR and IR spectroscopy, comparing the obtained data with the predicted spectral features outlined in Section 3.

Prospective Applications in Drug Development

The true potential of this compound lies in its yet-to-be-explored biological activities. Based on the known pharmacology of its constituent moieties, several promising research avenues can be proposed.

Potential as an Enzyme Inhibitor

The pyridinium ring is a well-established pharmacophore in the design of enzyme inhibitors.[11][12] The positively charged nitrogen can engage in crucial electrostatic interactions within the active site of various enzymes. The N-carbamoyl group can act as a hydrogen bond donor and acceptor, further enhancing binding affinity. It is plausible that this compound could exhibit inhibitory activity against enzymes such as:

-

Acetylcholinesterase (AChE): Many pyridinium-based compounds are known AChE inhibitors, relevant for the treatment of Alzheimer's disease.

-

Kinases: The pyridine scaffold is present in numerous kinase inhibitors used in oncology.[11]

-

NAD⁺-dependent enzymes: The pyridinium structure is a core component of the cofactor NAD⁺, suggesting potential for competitive inhibition of NAD⁺-dependent enzymes.[13]

Role in Drug Delivery and Pharmacokinetic Modulation

The zwitterionic nature of this molecule suggests significant potential in drug delivery and formulation science.[2][14][15]

-

Enhanced Solubility: The sulfonate group is a strong solubilizing moiety, often incorporated into drug candidates to improve their aqueous solubility and bioavailability.[3][16][17] This could make this compound a valuable intermediate for modifying poorly soluble parent drugs.

-

"Stealth" Properties for Drug Delivery: Zwitterionic materials are known to resist non-specific protein adsorption, leading to a "stealth effect" that can prolong the circulation time of nanocarriers in the bloodstream.[14][18] This compound could be used to functionalize liposomes or nanoparticles for targeted drug delivery.

-

Modulation of Membrane Permeability: The balance of the charged groups could be exploited to fine-tune the membrane permeability of drug conjugates.

A Roadmap for Future Research: From Bench to Bedside

To translate the theoretical potential of this compound into tangible applications, a systematic and rigorous research plan is required.

Foundational Characterization

The immediate priority is to perform a comprehensive characterization of the synthesized compound. This includes:

-

Spectroscopic Analysis: Obtain and interpret high-resolution ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its structure and purity.

-

Physicochemical Profiling: Experimentally determine its solubility in various solvents, its pKa, and its logP value.

-

Stability Studies: Assess its stability at different pH values and temperatures.

Biological Screening and Target Identification

Once fully characterized, the compound should be subjected to a broad-based biological screening to identify its potential therapeutic areas.

-

High-Throughput Screening (HTS): Screen the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels.[19][20][21][22]

-

Phenotypic Screening: Evaluate its effects in various cell-based assays to identify potential activities in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Conclusion

This compound stands as a molecule of significant, yet largely untapped, potential. While the current body of literature on this specific compound is sparse, a detailed analysis of its structural components provides a strong rationale for its investigation as a novel therapeutic agent or as a valuable tool in drug delivery and formulation. This technical guide has aimed to bridge the existing knowledge gap by providing a comprehensive summary of its known properties, a detailed synthesis protocol, and a forward-looking perspective on its potential applications. It is our hope that this document will serve as a catalyst for further research, inspiring scientists to explore the promising avenues that this unique zwitterionic pyridinium compound presents. The path from a chemical entity to a therapeutic reality is long and challenging, but for this compound, the journey has just begun.

References

- Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL not available)

-

Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

-

BETA-GLUCOSIDASE INHIBITORS INCORPORATING PYRIDINIUM AS A GLUCOSYL MIMIC. UBC Chemistry. [Link]

-

Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir. [Link]

-

Nicotinamide adenine dinucleotide. Wikipedia. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

-

1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. [Link]

-

How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Capital Resin Corporation. [Link]

-

Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

-

Zwitterions in Drug Delivery. ZwitterCo. [Link]

-

The utility of sulfonate salts in drug development. PubMed. [Link]

-

Screening and Design in Drug Discovery. Longdom Publishing. [Link]

- Multiple pH responsive zwitterionic micelles for stealth delivery of anticancer drugs. (URL not available)

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]

- A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxyl

-

Zwitterionic polymers in drug delivery: A review. PubMed. [Link]

-

The utility of sulfonate salts in drug development. Semantic Scholar. [Link]

- Typical IR Absorption Frequencies For Common Functional Groups. (URL not available)

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. [Link]

-

Betaines of pyridinium benzimidazolate containing polymethylene interannular spacers. arkat usa. [Link]

-

High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL not available)

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL not available)

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. MSU chemistry. [Link]

-

A Guide to In Silico Drug Design. PMC. [Link]

-

N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

- Process for preparing carbamoyl pyridinium compounds.

-

The Utility of Sulfonate Salts in Drug Development. Request PDF. [Link]

-

(PDF) Synthesis of Pyridinium – indan-1,3-dion-2-ide Betaine Dyes and Use as Indicators of Carboxylic Acids' Polarity. ResearchGate. [Link]

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

- Process for the preparation of 2-carbamoyl-pyridines.

- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

-

Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. PubMed. [Link]

-

Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. MDPI. [Link]

-

Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms. PubMed. [Link]

-

Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases. MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Pharmacological Activities and Applications of Spicatoside A. PMC. [Link]

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. capitalresin.com [capitalresin.com]

- 4. Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 10. data.epo.org [data.epo.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 14. zwitterco.com [zwitterco.com]

- 15. Zwitterionic polymers in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Multiple pH responsive zwitterionic micelles for stealth delivery of anticancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]

- 20. longdom.org [longdom.org]

- 21. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugtargetreview.com [drugtargetreview.com]

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium CAS number 136997-71-2

An In-depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (CAS 136997-71-2)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 136997-71-2), a specialized zwitterionic pyridinium salt. While primarily documented for its industrial application as a gelatin hardening agent, its unique chemical structure warrants consideration by researchers in materials science and drug development. This document consolidates available data on its synthesis, chemical properties, and mechanism of action in its principal application. It further explores the potential relevance of its constituent functional groups—a reactive carbamoylpyridinium cation and a stable sulfonate anion—within the context of pharmaceutical and biological sciences, while transparently addressing the current gaps in publicly available biological and spectral data.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound existing as a stable inner salt, or zwitterion. It features a positively charged pyridinium ring, activated by an N-dimethylcarbamoyl group, and a negatively charged sulfonatoethyl group appended at the 4-position. This unique bifunctional nature dictates its chemical reactivity and physical properties.

Its primary established application is as a highly effective covalent cross-linking agent, or "hardener," for gelatin-based emulsions, particularly within the photographic industry.[1] The N-carbamoyl group renders the pyridinium ring highly susceptible to nucleophilic attack, providing the chemical basis for its cross-linking capabilities. The sulfonate moiety, a strong acid anion, ensures the zwitterionic nature of the molecule and influences its solubility. While categorized by suppliers as a "pharmaceutical intermediate,"[2] its direct application in the synthesis of active pharmaceutical ingredients (APIs) is not documented in peer-reviewed literature. However, the structural motifs present are of significant interest in medicinal chemistry, suggesting potential for future exploration.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is compiled from various chemical suppliers and regulatory databases.

| Property | Value | Source(s) |

| CAS Number | 136997-71-2 | [1] |

| IUPAC Name | 2-[1-(Dimethylcarbamoyl)-4-pyridiniumyl]ethanesulfonate | |

| Synonyms | Hardener 1207, Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1] |

| Molecular Weight | 258.30 g/mol | [1] |

| Appearance | Beige to grey-blue crystalline powder | [1] |

| Melting Point | 172 - 178 °C; 185 °C (decomposes) | [1][3] |

| Solubility | Soluble in water (forms an almost transparent solution) | [4] |

| pH (10% aq. solution) | 4.0 - 5.0 | [1] |

Synthesis Protocol

The most detailed and efficient synthesis is described in European Patent EP 0692473 A1, where the compound is referred to as "H1". The process involves the reaction of a pyridine sulfonic acid with a carbamoyl chloride in the presence of a tertiary amine within a ketone solvent.

Causality of Experimental Design

The choice of a ketone solvent (e.g., acetone) is critical for the success of this synthesis. The reactants, pyridine-4-ethanesulfonic acid and triethylamine, are highly soluble in acetone, allowing for a homogeneous reaction mixture. Conversely, the desired zwitterionic product and the triethylammonium chloride byproduct are insoluble in acetone. This differential solubility causes the products to precipitate as they form, driving the reaction to completion and simplifying the initial recovery of the product mixture. The subsequent wash with a methanol/acetone mixture is a selective purification step, as triethylammonium chloride has higher solubility in this solvent mixture than the target compound.

Detailed Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

(Adapted from EP 0692473 A1, Example 4)[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 46.85 g (0.25 mol) of pyridine-4-ethanesulfonic acid and 25.3 g (0.25 mol) of triethylamine in 350 ml of acetone.

-

Initiation: Heat the solution to reflux.

-

Reagent Addition: Once refluxing, add 26.9 g (0.25 mol) of N,N-dimethylcarbamoyl chloride to the mixture.

-

Reaction: Stir the reaction mixture at reflux for 1 hour. A precipitate will form during this time.

-

Initial Recovery: After the reaction period, cool the mixture and recover the precipitate by suction filtration.

-

Purification: Wash the filtered solid with a mixture of 125 ml of acetone and 125 ml of methanol at reflux.

-

Final Isolation: Recover the purified solid by suction filtration and dry under vacuum.

-

Yield: The reported yield of this compound is 46.5 g (72%).

Core Application: Mechanism as a Gelatin Hardener

The primary documented function of this compound is to act as a hardener for gelatin.[1] Gelatin is a protein derived from collagen and is rich in amino acids such as lysine and arginine, which possess primary amine groups (ε-amino group for lysine) in their side chains.[6] These amine groups are nucleophilic and serve as reaction sites for cross-linking agents.

Proposed Mechanism of Action

The hardening process is a covalent cross-linking reaction. The N-dimethylcarbamoyl group on the pyridinium ring is a strong electron-withdrawing group, which makes the ring highly activated and an excellent leaving group. It functions as an acylating agent, specifically transferring the dimethylcarbamoyl moiety to the nucleophilic primary amine groups of gelatin.

-

Nucleophilic Attack: The ε-amino group of a lysine residue in a gelatin chain acts as a nucleophile, attacking the carbonyl carbon of the dimethylcarbamoyl group on the pyridinium salt.

-

Acyl Transfer: This attack leads to the formation of a stable N,N-dimethylurea linkage (an amide bond) between two gelatin chains, with the pyridine moiety acting as the leaving group.

-

Cross-Link Formation: This reaction, occurring between multiple gelatin strands, creates a robust, covalently cross-linked three-dimensional protein network. This network structure is responsible for the increased mechanical strength, reduced water swellability, and higher melting point of the hardened gelatin.[7]

Recent studies on other pyridinium-based esters have confirmed their high reactivity and selectivity towards lysine residues for protein modification, supporting this proposed mechanism.[8]

Caption: Proposed reaction mechanism for gelatin cross-linking.

Analytical Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

Suggested Protocol: Dissolve the sample in a suitable deuterated solvent such as D₂O or DMSO-d₆. Acquire standard 1D spectra for ¹H and ¹³C, along with 2D experiments like COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.

-

Expected Features: The ¹H spectrum would show characteristic signals for the aromatic protons on the pyridinium ring (typically downfield), the ethyl group protons (A₂B₂ system), and the two methyl groups on the carbamoyl moiety. The ¹³C spectrum would show corresponding signals for the aromatic, ethyl, methyl, and carbonyl carbons.

-

-

Mass Spectrometry (MS):

-

Suggested Protocol: Electrospray Ionization (ESI) is well-suited for analyzing permanently charged and zwitterionic compounds.[3] Analysis in both positive and negative ion modes should be performed.

-

Expected Features: In positive mode, the protonated molecule [M+H]⁺ at m/z 259.07 would be expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 257.05 could be observed, though fragmentation is also likely. High-resolution mass spectrometry (HRMS) would provide an exact mass for elemental composition confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Suggested Protocol: Acquire a spectrum using KBr pellet or Attenuated Total Reflectance (ATR).

-

Expected Features: Characteristic absorption bands would be expected for the S=O stretching of the sulfonate group (~1200 and ~1040 cm⁻¹), C=O stretching of the carbamoyl group (~1680-1700 cm⁻¹), and C=C/C=N stretching of the pyridinium ring (~1640 and ~1500 cm⁻¹).

-

Toxicology and Safety

According to available Safety Data Sheets (SDS), this compound is classified as a skin sensitizer (Hazard Statement H317).[9] This indicates that repeated skin contact may cause an allergic reaction. Standard laboratory precautions, including the use of protective gloves, clothing, and eye protection, are mandatory when handling this compound.

Relevance for Drug Development Professionals

While there is no direct evidence of this compound's use in drug synthesis or as a therapeutic agent, its structural components are highly relevant in medicinal chemistry.

-

Zwitterionic Nature: The compound is a zwitterion, a class of molecules that is important in drug design. Zwitterions can exhibit improved solubility, reduced toxicity, and unique transport properties.[10] The presence of both a permanent cation and a permanent anion can influence interactions with biological targets and affect pharmacokinetic properties such as membrane permeability.[11]

-

Sulfonate Group: The sulfonate group is a strong acid and exists as an anion at all physiological pH values. This functional group is often incorporated into drug candidates to dramatically increase aqueous solubility.[12] However, its permanent charge can also hinder passage across the blood-brain barrier and other biological membranes, a property that can be exploited to limit systemic exposure.[13]

-

Pyridinium Salt Moiety: The pyridinium scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[2] Quaternary pyridinium salts are known to possess a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[14] They can also be used as reactive intermediates in synthesis, for example, in deaminative cross-coupling reactions where an amine is converted into a pyridinium salt to act as a leaving group.

-

Dimethylcarbamoyl Group: This group acts as a stable amide, capable of participating in hydrogen bonding as an acceptor. It can influence a molecule's conformation and binding affinity to protein targets.

For a drug development professional, this compound could be viewed as a potential starting material or scaffold. The reactive N-carbamoylpyridinium handle could be used for bioconjugation or for linking to other pharmacophores, while the sulfonate group could ensure water solubility. Its lack of documented biological activity presents a tabula rasa for screening in various therapeutic areas.

Conclusion

This compound (CAS 136997-71-2) is a well-defined chemical entity with a clear, industrially significant application as a gelatin hardener. Its synthesis is robust and high-yielding, and its mechanism of action is understood through the principles of nucleophilic acyl substitution on an activated pyridine ring. For researchers in materials science and chemical engineering, it represents an effective covalent cross-linking agent. For medicinal chemists and drug development professionals, it stands as an unexplored zwitterionic scaffold. While its biological potential is currently unknown, its combination of a reactive electrophilic center and a solubilizing anionic group makes it an intriguing, if speculative, candidate for future investigation in bioconjugation and drug design.

References

-

WeylChem ORGANICA. (2022). SPECIFICATION Hardener 1207. [Link]

-

Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258. [Link]

-

Tamura, K., et al. (1982). Reaction of N-aminopyridinium derivatives. II. The reactions of 1-(N-acylalkylamino)pyridinium salt derivatives with cyanide ion. (A new synthesis of primary amines). Chemical & Pharmaceutical Bulletin, 30(5), 1576-1583. [Link]

-

Takács-Kovács, K., & Szász, G. (2019). Physicochemical Properties of Zwitterionic Drugs in Therapy. ResearchGate. [Link]

-

Selvaraj, B. A., et al. (2002). Characterization of betaines using electrospray MS/MS. Phytochemistry, 59(7), 759-765. [Link]

-

ZwitterCo. (2023). Zwitterions in Drug Delivery. [Link]

-

Pires, B. R. B., et al. (2023). Bioactivity of selenium-containing pyridinium salts: Prospecting future pharmaceutical constituents to treat liver diseases involving oxidative stress. Journal of Biochemical and Molecular Toxicology, 37(10), e23535. [Link]

-

Wang, Y., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(12), 4437-4445. [Link]

-

Blass, B. E. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(9), 3717-3721. [Link]

-

Mishra, S., et al. (2008). Quaternary Pyridinium Salts: A Review. Journal of Oleo Science, 57(9), 487-497. [Link]

-

Powers, D. C., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

-

U.S. Environmental Protection Agency. (2023). Substance Details: Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt. [Link]

-

Anderson, K. W., et al. (2010). The Utility of Sulfonate Salts in Drug Development. ResearchGate. [Link]

-

ChemBK. (2024). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. [Link]

-

European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds (EP 0692473 A1). [Link]

-

Reis, B. F., et al. (2019). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. ACS Catalysis, 9(1), 589-593. [Link]

-

El-Faham, A., et al. (2019). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 24(16), 2881. [Link]

-

Zeugolis, D. I., et al. (2019). Cross-Linking Strategies for Electrospun Gelatin Scaffolds. Polymers, 11(8), 1298. [Link]

-

El-Sayed, W. M., & Al-Omair, M. A. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(1), 81-96. [Link]

-

Powers, D. C., & Baran, P. S. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Trends in Chemistry, 4(9), 781-793. [Link]

-

Bigi, A., et al. (2015). Crosslinking Structures of Gelatin Hydrogels Crosslinked with Genipin or a Water-Soluble Carbodiimide. Journal of Biomedical Materials Research Part A, 103(12), 3841-3848. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. [Link]

-

Ward, C. C., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9(10), 1024-1031. [Link]

-

Sionkowska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 13(19), 4299. [Link]

-

Bar, D., et al. (2022). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 144(1), 214-224. [Link]

-

What is Gelatin Cross-linking and how does it affect Dissolution? (2022, January 28). YouTube. [Link]

-

Mi, F. L., et al. (2013). Preparation and characterization of IPN hydrogels composed of chitosan and gelatin cross-linked by genipin. Carbohydrate Polymers, 92(2), 1378-1386. [Link]

-

ResearchGate. (n.d.). Proteome-wide quantification of lysine reactivity. [Link]

-

Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-495. [Link]

-

Irie, K., et al. (1998). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of the American Chemical Society, 120(37), 9579-9586. [Link]

-

Hearn, B. R., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. MedChemComm, 12(5), 925-931. [Link]

-

Pawlowska, Z., et al. (2011). The photophysics of pyridinium betaines studied by ultrafast transient absorption spectroscopy: focus on the photoinduced intramolecular charge transfer process. Physical Chemistry Chemical Physics, 13(28), 12895-12905. [Link]

-

Gong, P., et al. (2014). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. European Journal of Medicinal Chemistry, 84, 345-356. [Link]

Sources

- 1. An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Preparation and characterization of IPN hydrogels composed of chitosan and gelatin cross-linked by genipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. zwitterco.com [zwitterco.com]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quaternary Pyridinium Salts: A Review [jstage.jst.go.jp]

- 14. Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium Betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium betaine, a novel zwitterionic compound with potential applications in medicinal chemistry and materials science. This document details the underlying chemical principles, a step-by-step experimental protocol, and the analytical methods for the characterization of the target molecule and its precursor. The proposed synthesis is a two-step process commencing with the sulfonation of 4-vinylpyridine to yield the key intermediate, 4-(2-sulfonatoethyl)pyridine. This intermediate is subsequently reacted with dimethylcarbamoyl chloride to afford the final betaine product. This guide is intended for an audience with a background in synthetic organic chemistry.

Introduction

Pyridinium betaines are a class of inner salts characterized by a positively charged pyridinium ring and a negatively charged group covalently attached to a substituent on the ring. This unique zwitterionic structure imparts distinct physicochemical properties, including high polarity, aqueous solubility, and unique reactivity, making them valuable scaffolds in various scientific domains. The title compound, this compound betaine, incorporates a dimethylcarbamoyl group at the nitrogen atom of the pyridine ring and a sulfonatoethyl group at the 4-position. The introduction of the dimethylcarbamoyl moiety can influence the molecule's stability and biological activity, while the sulfonate group enhances its water solubility and introduces a potential site for electrostatic interactions. This guide outlines a logical and feasible synthetic pathway to access this novel compound.

Synthetic Strategy

The synthesis of this compound betaine is proposed to proceed via a two-step sequence. The retrosynthetic analysis identifies 4-(2-sulfonatoethyl)pyridine and dimethylcarbamoyl chloride as the key precursors.

Step 1: Synthesis of 4-(2-sulfonatoethyl)pyridine

The initial step involves the synthesis of the crucial intermediate, 4-(2-sulfonatoethyl)pyridine, also known as 4-pyridinylethanesulfonic acid. This is proposed to be achieved through a Michael-type addition of a bisulfite salt to 4-vinylpyridine. This reaction is a well-established method for the sulfonation of activated alkenes.

Step 2: Formation of the Pyridinium Betaine

The second step is the N-acylation of the synthesized 4-(2-sulfonatoethyl)pyridine with dimethylcarbamoyl chloride. The lone pair of electrons on the pyridine nitrogen will act as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. This results in the formation of the desired this compound betaine.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-(2-sulfonatoethyl)pyridine

This protocol is based on the general principle of nucleophilic addition of bisulfite to an activated alkene.[3]

Materials:

-

4-Vinylpyridine

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.5 g (0.1 mol) of 4-vinylpyridine in 100 mL of a 1:1 ethanol/water mixture.

-

To this solution, add 11.4 g (0.11 mol) of sodium bisulfite.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the pyridine nitrogen and precipitate the sulfonic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-(2-sulfonatoethyl)pyridine.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound Betaine

This protocol is adapted from general procedures for the synthesis of N-acyl pyridinium salts.[4][5]

Materials:

-

4-(2-sulfonatoethyl)pyridine

-

Dimethylcarbamoyl chloride

-

Anhydrous acetonitrile

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 9.36 g (0.05 mol) of 4-(2-sulfonatoethyl)pyridine in 100 mL of anhydrous acetonitrile.

-

To this suspension, add 5.92 g (0.055 mol) of dimethylcarbamoyl chloride dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction mixture should become homogeneous as the product forms.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, add anhydrous diethyl ether to induce precipitation.

-

Collect the white solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound betaine.

Characterization

The synthesized compounds should be characterized using standard analytical techniques.

4-(2-sulfonatoethyl)pyridine:

-

¹H NMR (D₂O): δ 8.6 (d, 2H, pyridine H-2, H-6), 7.5 (d, 2H, pyridine H-3, H-5), 3.4 (t, 2H, -CH₂-SO₃⁻), 3.2 (t, 2H, -CH₂-pyridine).

-

¹³C NMR (D₂O): δ 150 (pyridine C-2, C-6), 148 (pyridine C-4), 126 (pyridine C-3, C-5), 55 (-CH₂-SO₃⁻), 34 (-CH₂-pyridine).

-

FT-IR (KBr, cm⁻¹): 3100-3000 (C-H aromatic), 1600 (C=N), 1200 & 1040 (S=O stretching).

-

Mass Spectrometry (ESI-MS): m/z 188.04 [M+H]⁺.

This compound Betaine:

-

¹H NMR (D₂O): δ 9.0 (d, 2H, pyridinium H-2, H-6), 8.0 (d, 2H, pyridinium H-3, H-5), 3.5 (t, 2H, -CH₂-SO₃⁻), 3.3 (t, 2H, -CH₂-pyridinium), 3.1 (s, 6H, -N(CH₃)₂).[6][7][8]

-

¹³C NMR (D₂O): δ 165 (C=O), 148 (pyridinium C-2, C-6), 145 (pyridinium C-4), 128 (pyridinium C-3, C-5), 54 (-CH₂-SO₃⁻), 37 (-N(CH₃)₂), 33 (-CH₂-pyridinium).

-

FT-IR (KBr, cm⁻¹): 3100-3000 (C-H aromatic), 1680 (C=O amide), 1630 (C=N pyridinium), 1210 & 1050 (S=O stretching).

-

Mass Spectrometry (ESI-MS): m/z 259.08 [M+H]⁺.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Yield (%) |

| 4-(2-sulfonatoethyl)pyridine | C₇H₉NO₃S | 187.22 | White Solid | 70-80 |

| This compound betaine | C₁₀H₁₄N₂O₄S | 258.30 | White Solid | 85-95 |

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of the target betaine.

Reaction Mechanism

Caption: Mechanism of the N-acylation step to form the pyridinium betaine.

Conclusion

This technical guide presents a viable and scientifically sound synthetic route for this compound betaine. The two-step synthesis, involving a Michael addition followed by N-acylation, utilizes readily available starting materials and employs standard organic chemistry techniques. The provided experimental protocols and characterization data serve as a solid foundation for researchers and scientists interested in synthesizing and exploring the properties and potential applications of this novel pyridinium betaine. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

-

Katritzky, A. R., et al. N-Amino Pyridinium Salts in Organic Synthesis. PMC, 2018. Available at: [Link]

-

Al-Soud, Y. A., et al. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 2003. Available at: [Link]

-

Sarkar, A. M., et al. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry, 2024. Available at: [Link]

-

ResearchGate. What kind of redox initiator can be used to improve graft polymerization of 4-Vinylpyridine? Available at: [Link]

-

Organic Syntheses. 4-PYRIDINESULFONIC ACID. Available at: [Link]

-

Al-Masoudi, N. A., et al. Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 2019. Available at: [Link]

-

Schmidt, A., et al. Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. ARKIVOC, 2012. Available at: [Link]

- Google Patents. Production process for 4-vinylpyridine.

-

PubChem. Pyridinium sulfonate. Available at: [Link]

-

ResearchGate. The HNMR Spectra of Molten Asymmetric Pyridinium Salts. Available at: [Link]

- Google Patents. Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.

-

Semantic Scholar. The photophysics of pyridinium betaines studied by ultrafast transient absorption spectroscopy : focus on the photoinduced intramolecular charge transfer process. Available at: [Link]

-

Sci-Hub. Novel and efficient synthesis of 4-sulfonyl-2-pyridones. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of the reaction between the pyridinium salt 9 and... Available at: [Link]

- Google Patents. Process for the polymerization of 4-vinyl pyridine monomers.

-

PubMed. Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Available at: [Link]

-

Arkat USA. Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. Available at: [Link]

-

DOI. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

Sources

- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-Depth Technical Guide to the Chemical Properties of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium compound. Drawing from established synthetic methodologies and spectroscopic analysis of analogous structures, this document provides a foundational understanding for its utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a unique molecule characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, classifying it as an inner salt or betaine. This zwitterionic nature governs many of its physical and chemical properties.

The core structure consists of a pyridine ring substituted at the 4-position with a 2-sulfonatoethyl group. The pyridinium nitrogen is further functionalized with a dimethylcarbamoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 136997-71-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| Appearance | White solid (predicted) | General observation for similar compounds |

| Melting Point | 185 °C (decomposes) | [1] |

| Water Solubility | Soluble (predicted based on ionic nature) | General knowledge of zwitterions |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a pyridine sulfonic acid with a carbamoyl chloride in the presence of a tertiary amine. A detailed procedure is outlined in European Patent EP 0 692 473 A1.[1]

Synthetic Pathway

The synthesis is a two-step process conceptually, starting from 4-vinylpyridine. The first step involves the formation of the sulfonatoethyl group at the 4-position, followed by the N-acylation of the pyridine nitrogen with dimethylcarbamoyl chloride.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the inventive example in patent EP 0 692 473 A1.[1]

Materials:

-

Pyridine-4-ethanesulfonic acid

-

Triethylamine

-

Acetone

-

N,N-Dimethylcarbamoyl chloride

-

Methanol

Procedure:

-

Dissolve 46.85 g (0.25 mol) of pyridine-4-ethanesulfonic acid and 25.3 g (0.25 mol) of triethylamine in 350 ml of acetone in a suitable reaction vessel.

-

Heat the mixture to reflux.

-

Add 26.9 g (0.25 mol) of N,N-dimethylcarbamoyl chloride to the refluxing mixture.

-

Stir the reaction mixture at reflux for 1 hour. A precipitate will form.

-

After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

-

Wash the precipitate with a mixture of 125 ml of acetone and 125 ml of methanol at reflux.

-

Collect the washed product by suction filtration and dry.

Yield: 46.5 g (72%) of this compound containing less than 1% mol of triethylammonium chloride.[1]

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring, the ethyl group, and the dimethylcarbamoyl group.

-

Pyridinium Protons: The protons on the pyridinium ring will be significantly deshielded due to the positive charge on the nitrogen atom. The protons at the 2 and 6 positions (alpha to the nitrogen) will appear as a doublet at a higher chemical shift (estimated around δ 9.0-9.5 ppm) compared to the protons at the 3 and 5 positions (beta to the nitrogen), which will also appear as a doublet (estimated around δ 8.0-8.5 ppm).

-

Ethyl Protons: The methylene group adjacent to the pyridinium ring (-CH₂-CH₂-SO₃⁻) will be deshielded and is expected to appear as a triplet. The methylene group adjacent to the sulfonate group (-CH₂-SO₃⁻) will also be a triplet at a slightly lower chemical shift.

-

Dimethylcarbamoyl Protons: The two methyl groups of the dimethylcarbamoyl moiety are expected to be non-equivalent due to restricted rotation around the C-N bond, potentially appearing as two distinct singlets (estimated around δ 3.0-3.5 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyridinium Carbons: The carbons of the pyridinium ring will be deshielded, with the carbons at the 2, 4, and 6 positions appearing at higher chemical shifts than those at the 3 and 5 positions.

-

Carbamoyl Carbonyl Carbon: The carbonyl carbon of the dimethylcarbamoyl group is expected to have a chemical shift in the range of δ 160-170 ppm.

-

Ethyl Carbons: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

-

Dimethylamino Carbons: The carbons of the two methyl groups attached to the nitrogen of the carbamoyl group will appear in the upfield region of the spectrum.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electrophilic nature of the N-acylpyridinium moiety and the nucleophilic character of the sulfonate group.

N-Acylpyridinium Moiety

The N-dimethylcarbamoyl group makes the pyridinium ring highly susceptible to nucleophilic attack, particularly at the 2- and 6-positions. This reactivity is a hallmark of N-acylpyridinium salts and can be exploited for various chemical transformations. The dimethylcarbamoyl group itself can act as a leaving group in the presence of strong nucleophiles, leading to the formation of pyridine-4-ethanesulfonic acid.

Zwitterionic Character

The presence of both a positive and a negative charge within the same molecule influences its solubility and intermolecular interactions. It is expected to be soluble in polar protic solvents like water and to exhibit strong intermolecular electrostatic interactions in the solid state. This zwitterionic nature is a key feature of many biologically relevant molecules and can be advantageous in designing compounds with specific pharmacokinetic properties.

Caption: Key reactivity aspects of this compound.

Potential Applications in Drug Development and Research

While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of interest for researchers in drug development.

-

Drug Delivery: The zwitterionic nature of the molecule could be leveraged in the design of drug delivery systems. The charged moieties can enhance water solubility and potentially interact with biological membranes.

-

Prodrug Strategies: The N-acylpyridinium linkage is known to be labile under certain physiological conditions. This suggests that the dimethylcarbamoyl group could be replaced with a therapeutic agent, creating a prodrug that releases the active compound at a target site.

-

Bioconjugation: The reactive nature of the pyridinium ring could be utilized for bioconjugation, allowing the molecule to be attached to larger biomolecules such as proteins or antibodies for targeted delivery or diagnostic purposes.

-

Ionic Liquids: Pyridinium salts are a well-known class of ionic liquids. The unique combination of the carbamoyl and sulfonate groups may impart interesting properties, making it a candidate for investigation as a task-specific ionic liquid in biocatalysis or as a medium for enzymatic reactions.

Conclusion

This compound is a fascinating zwitterionic molecule with a well-defined synthetic route. While detailed experimental characterization is yet to be widely published, its chemical properties can be reasonably predicted based on its structural components. The combination of a reactive N-acylpyridinium system and a stable sulfonate anion makes it a promising scaffold for further investigation in various fields, particularly in the design of novel drug delivery systems, prodrugs, and functional materials. This guide provides a solid starting point for researchers and scientists interested in exploring the potential of this and related pyridinium betaines.

References

- Fife, T. H., & Pu, Q. (1984). The reaction of 3-methylpyridine-1-oxide with dimethylcarbamoyl chloride to give 3-methyl-1-dimethylcarbamoyloxypyridinium chloride. Heterocycles, 22(1), 93-96.

- Lee, I., Kim, C. K., & Lee, B. S. (2001). Structure-reactivity relationships in the pyridinolysis of N-methyl-N-arylcarbamoyl chlorides in dimethyl sulfoxide. The Journal of Organic Chemistry, 66(25), 8549–8555.

-

European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds (EP 0 692 473 A1). Retrieved from [Link]

- Gómez-Benítez, V., et al. (2022). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Molecules, 27(19), 6529.

- Sowmiah, S., Esperança, J. M. S. S., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493.

- Skelly, N. F. (1977). Determination of low levels of dimethylcarbamoyl chloride in air. Analytical Chemistry, 49(6), 879-881.

-

Human Metabolome Database. (n.d.). Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

- Johnson, S. L. (1966). Nucleophilic Reactions of 1-(N,N-Dimethylcarbamoyl)pyridinium Chloride. Journal of the American Chemical Society, 88(24), 5769-5775.

- Al-Mousawi, S. M., et al. (2014). An efficient route to the synthesis of novel zwitterionic pyridinium-cyanopropenides with 3-heteroaryl-substituted trimethinium salts. RSC Advances, 4(109), 64253-64260.

-

PrepChem. (n.d.). Synthesis of 3-methyl-1-dimethylcarbamoyloxypyridinium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the 1 H NMR spectra of 4-(2-thioethyl)pyridine (a),... Retrieved from [Link]

- Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. University of Massachusetts Lowell.

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-(carboxymethyl)pyridinium chloride {[cmpy]Cl} in DMSO-d6 as solvent. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Carboxymethyl)pyridinium chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.

-

ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and... Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Cyano-1-mercapto-prop-2-yl)-pyridine. Retrieved from [Link]

- MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(16), 2748.

- Polymer Chemistry (RSC Publishing). (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(11), 1645-1656.

- Google Patents. (n.d.). Production process for 4-vinylpyridine.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- MDPI. (2020). 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. International Journal of Molecular Sciences, 21(21), 8205.

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H₂O, predicted). Retrieved from [Link]

-

PubMed. (2022). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(4-vinylpyridine). Retrieved from [Link]

-

MDPI. (2022). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a specialty chemical with significant applications in industrial processes. This document delves into its synthesis, known physical properties, and its primary role as an electroplating additive. While categorized by some suppliers as a pharmaceutical intermediate, its principal documented use lies within the realm of materials science.

Chemical Identity and Structure

This compound is a zwitterionic compound, also known as an inner salt or betaine. It possesses both a positively charged quaternary ammonium ion within the pyridinium ring and a negatively charged sulfonate group. This unique structure dictates its physical properties and its functional behavior in various applications.

The chemical structure of this compound is as follows:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol